Comparison of IC50 Values Against Human Lung Cancer Cell Lines: MMPT Shows Proven Potency, Target Compound Remains Uncharacterized
The most structurally similar analog with reported quantitative data is MMPT (5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone), which differs only by a 4-methyl group instead of the 3-fluoro substituent on the benzylidene ring. MMPT exhibited potent, dose-dependent cytotoxicity against human lung cancer cell lines H460 and its paclitaxel-resistant variant H460/TaxR, with a 50% inhibitory concentration (IC50) range of 4.9–8.0 µM [1]. Notably, this activity was independent of p53 and P-glycoprotein status, a critical advantage for overcoming chemoresistance. In stark contrast, there are currently no published IC50 values for the target compound against any cancer cell line, representing a significant gap in direct comparative data.
| Evidence Dimension | Cytotoxicity (IC50) against human lung cancer cell lines |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | MMPT (5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone): IC50 = 4.9–8.0 µM against H460 and H460/TaxR cells |
| Quantified Difference | Cannot be calculated due to lack of target data |
| Conditions | H460 and H460/TaxR cell lines; dose-dependent assay; J Pharmacol Exp Ther. 2005 |
Why This Matters
This identifies a critical data gap: a buyer seeking a validated anticancer thiazolone should procure MMPT for immediate studies, but the target compound's unique 3-fluoro substitution could offer differentiated activity profiles worth exploring in a custom screening campaign.
- [1] Teraishi, F., Wu, S., Sasaki, J., Zhang, L., Davis, J.J., Guo, W., Dong, F., & Fang, B. (2005). P-glycoprotein-independent apoptosis induction by a novel synthetic compound, MMPT [5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone]. Journal of Pharmacology and Experimental Therapeutics, 314(1), 355-362. View Source
